5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, methoxy, hydroxy, and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the pyrrol-2-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the ethoxy and methoxy groups: These groups are typically introduced through nucleophilic substitution reactions using ethyl and methyl halides.
Attachment of the morpholinyl group: This step involves the reaction of the intermediate compound with morpholine under controlled conditions.
Final assembly: The final product is obtained by coupling the intermediate compounds through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC or KMnO4.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Substitution: The ethoxy and methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles like amines or thiols, under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating receptor activity to produce therapeutic effects.
Altering gene expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-methoxybenzoyl derivatives: Compounds with similar structural motifs but different functional groups.
Morpholinyl-containing compounds: Molecules that include the morpholinyl group but differ in other parts of the structure.
Uniqueness
5-(4-ethoxy-3-methoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H32N2O7 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
(4E)-5-(4-ethoxy-3-methoxyphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C27H32N2O7/c1-4-36-21-10-7-19(17-22(21)34-3)24-23(25(30)18-5-8-20(33-2)9-6-18)26(31)27(32)29(24)12-11-28-13-15-35-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+ |
InChI Key |
OIRFRZURJKFBJT-WJTDDFOZSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4)OC |
Origin of Product |
United States |
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